3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 325471-62-3
VCID: VC6890605
InChI: InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3
SMILES: COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Molecular Formula: C22H22N2O4
Molecular Weight: 378.428

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

CAS No.: 325471-62-3

Cat. No.: VC6890605

Molecular Formula: C22H22N2O4

Molecular Weight: 378.428

* For research use only. Not for human or veterinary use.

3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one - 325471-62-3

Specification

CAS No. 325471-62-3
Molecular Formula C22H22N2O4
Molecular Weight 378.428
IUPAC Name 3-(4-benzylpiperazine-1-carbonyl)-6-methoxychromen-2-one
Standard InChI InChI=1S/C22H22N2O4/c1-27-18-7-8-20-17(13-18)14-19(22(26)28-20)21(25)24-11-9-23(10-12-24)15-16-5-3-2-4-6-16/h2-8,13-14H,9-12,15H2,1H3
Standard InChI Key QZHFEPJMDOSPMF-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a coumarin core (2H-chromen-2-one) substituted at the 3-position with a 4-benzylpiperazine-1-carbonyl group and at the 6-position with a methoxy group. The integration of these functional groups confers unique physicochemical and biological properties:

  • Coumarin backbone: Known for planar aromaticity, fluorescence, and photostability .

  • 4-Benzylpiperazine-1-carbonyl: Introduces hydrogen-bonding capabilities and structural flexibility, often associated with neurological activity .

  • 6-Methoxy group: Enhances electron-donating effects, potentially altering photophysical and redox properties .

Table 1: Comparative Structural Data of Related Coumarin Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-(4-Benzylpiperazine-1-carbonyl)-2H-chromen-2-one C₂₁H₂₀N₂O₃348.4Benzylpiperazine, carbonyl
6-Methoxy-2H-chromen-2-oneC₁₀H₈O₃176.17Methoxy
Target CompoundC₂₂H₂₂N₂O₄~378.4*Benzylpiperazine, methoxy, carbonyl

*Estimated based on structural analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 3-(4-benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can be inferred from methodologies used for analogous compounds:

  • Coumarin Core Formation:

    • Perkin Condensation: 2-hydroxy-5-methoxybenzaldehyde reacts with acetic anhydride to form 6-methoxycoumarin .

    • Pechmann Reaction: Acid-catalyzed cyclization of resorcinol derivatives with β-keto esters .

  • Introduction of the Benzylpiperazine Moiety:

    • Carboxylation at C-3: Coumarin-3-carboxylic acid is synthesized via Knoevenagel condensation, followed by reaction with 4-benzylpiperazine using carbodiimide coupling agents (e.g., EDC, DCC) .

    • Protection/Deprotection Strategies: Methoxy groups are typically introduced early and protected during subsequent reactions.

Key Reaction Steps:

Coumarin-3-carboxylic acid+4-BenzylpiperazineEDC/HOBt3-(4-Benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one\text{Coumarin-3-carboxylic acid} + \text{4-Benzylpiperazine} \xrightarrow{\text{EDC/HOBt}} \text{3-(4-Benzylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one}

Analytical Characterization

  • Spectroscopic Data:

    • ¹H NMR: Expected signals include aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and piperazine methylenes (δ 2.5–3.5 ppm) .

    • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 378.4 (M⁺) with fragmentation patterns consistent with coumarin and benzylpiperazine cleavage .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, chloroform) due to the hydrophobic benzylpiperazine group .

  • Stability: Susceptible to photodegradation under UV light, typical of coumarin derivatives .

Computational Predictions

  • logP: Estimated ~3.2 (similar to non-methoxy analog ), indicating moderate lipophilicity.

  • pKa: The piperazine nitrogen (pKa ~7.5) contributes to pH-dependent solubility .

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